undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
Overview
Description
ARN 14686 is a chemical compound known for its role as an activity-based protein profiling probe. It is particularly effective in inhibiting N-acylethanolamine acid amidase, a key enzyme involved in the hydrolysis of N-acylethanolamines. This compound has garnered significant interest due to its high potency and specificity, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
ARN 14686 is synthesized through a series of chemical reactions involving the formation of a carbamate ester. The synthetic route typically involves the reaction of an azetidinone derivative with an alkyne-containing alcohol under specific conditions to form the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of ARN 14686 in a laboratory setting involves standard organic synthesis techniques. The compound is usually produced in small quantities for research purposes, and the process involves multiple purification steps to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
ARN 14686 primarily undergoes covalent binding reactions with the N-terminal cysteine of catalytically active N-acylethanolamine acid amidase. This binding forms a thioester adduct, which is crucial for its inhibitory activity .
Common Reagents and Conditions
The synthesis and reactions involving ARN 14686 typically use reagents such as azetidinone derivatives, alkyne-containing alcohols, and various solvents like dimethylformamide and dimethyl sulfoxide. The reactions are conducted under controlled conditions to ensure the formation of the desired product .
Major Products Formed
The primary product formed from the reaction of ARN 14686 with N-acylethanolamine acid amidase is a thioester adduct. This adduct is essential for the compound’s activity as an inhibitor .
Scientific Research Applications
ARN 14686 has a wide range of applications in scientific research:
Chemistry: It is used as a probe for studying enzyme activity and protein profiling.
Biology: ARN 14686 is employed in the detection and inhibition of N-acylethanolamine acid amidase in various biological samples.
Medicine: The compound is used in research related to inflammation and immune response, as it can detect catalytically active N-acylethanolamine acid amidase in inflamed tissues.
Mechanism of Action
ARN 14686 exerts its effects by covalently binding to the N-terminal cysteine of catalytically active N-acylethanolamine acid amidase. This binding forms a thioester adduct, which inhibits the enzyme’s activity. The compound is highly selective for N-acylethanolamine acid amidase over other enzymes, making it an efficient activity-based probe .
Comparison with Similar Compounds
ARN 14686 is unique in its high potency and specificity for N-acylethanolamine acid amidase. Similar compounds include other N-acylethanolamine acid amidase inhibitors, but ARN 14686 stands out due to its ability to form a covalent bond with the enzyme, ensuring a more stable and effective inhibition .
List of Similar Compounds
ARN 19702: Another N-acylethanolamine acid amidase inhibitor with similar properties.
ARN 2508: Known for its role in inhibiting N-acylethanolamine acid amidase, but with different binding characteristics.
ARN 1203: A less potent inhibitor compared to ARN 14686, but still used in enzyme activity studies
Properties
IUPAC Name |
undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXRAYPXQNELAS-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCOC(=O)NC1CNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCCCCCOC(=O)N[C@H]1CNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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